Dehydroepiandrosterone acetate
CAS No.: 853-23-6
Cat. No.: VC21341818
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 853-23-6 |
---|---|
Molecular Formula | C21H30O3 |
Molecular Weight | 330.5 g/mol |
IUPAC Name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 |
Standard InChI Key | NCMZQTLCXHGLOK-ZKHIMWLXSA-N |
Isomeric SMILES | CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C |
SMILES | CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
Canonical SMILES | CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
Melting Point | 168-170 °C |
Chemical Properties and Structure
Dehydroepiandrosterone acetate, also known as prasterone acetate or 3β-acetoxyandrost-5-en-17-one, is a steroid ester with the molecular formula C21H30O3 and a molecular weight of 330.461 . The compound is characterized by its off-white solid appearance at room temperature . Its chemical structure features an acetate group at the 3-position of the DHEA backbone.
The physical and chemical properties of dehydroepiandrosterone acetate are summarized in the following table:
Property | Value |
---|---|
CAS Number | 853-23-6 |
Molecular Formula | C21H30O3 |
Molecular Weight | 330.461 |
Physical Appearance | Off-White Solid |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 434.8±45.0 °C at 760 mmHg |
Melting Point | 168-170°C |
Flash Point | 188.1±28.8 °C |
The compound has several synonyms including prasterone acetate, 3β-acetoxyandrost-5-en-17-one, 3-β-acetoxy-5-androsten-17-one, dehydroisoandrosterone acetate, dehydroisoandrosterone 3-acetate, DHEA acetate, and androstenolone acetate .
Synthesis and Preparation Methods
Chemoenzymatic Process
A novel and cost-efficient chemoenzymatic process has been developed for the synthesis of dehydroepiandrosterone acetate from 4-androstene-3,17-dione (4-AD) . This method represents a significant advancement in the production of DHEA acetate, offering advantages in terms of efficiency and cost-effectiveness.
The process involves two main stages:
Preparation of Dehydroepiandrosterone (DHEA)
In this process, 5-AD (5-androstene-3,17-dione) is first dissolved in ethyl acetate under nitrogen atmosphere. A solution containing phosphate buffer, glucose, NAD+, glucose dehydrogenase, and ketoreductase is then added. The reaction is maintained at approximately 32.5°C with the pH kept constant at 6.3-6.5 through the addition of K2CO3 solution .
Preparation of DHEA Acetate (Telescoped Process)
For larger scale production (200g), 5-AD is loaded into a reactor and sparged with nitrogen. After dissolving in ethyl acetate, a separately prepared solution containing KH2PO4, glucose, NAD+, glucose dehydrogenase, and ketoreductase cell free extract is added. The reaction proceeds at 32.5°C with pH maintained between 6.3-6.5 .
This chemoenzymatic approach offers several advantages over traditional chemical synthesis methods, including milder reaction conditions, higher stereoselectivity, and reduced environmental impact.
Biological Activities
Role as a Hormone Precursor
Dehydroepiandrosterone acetate serves as an important precursor in the biosynthesis of sex hormones. It is used as a raw material to produce testosterone, methyl testosterone, estradiol, and estriol . While DHEA itself is produced naturally in the adrenal glands, gonads, and brain of humans, DHEA acetate is primarily used as a pharmaceutical intermediate .
The parent compound DHEA is converted in the body through the Δ5-steroidogenic pathway, where cholesterol is transformed to pregnenolone by P450 side-chain-cleavage enzyme (P450scc). Pregnenolone is then hydroxylated at the C-17 position followed by a two-carbon side chain cleavage by P450C17 to form DHEA . DHEA acetate, when administered, can be metabolized in the body with the acetate group being cleaved to produce DHEA.
Effects on Aggression and Neural Expression
Research has demonstrated that dehydroepiandrosterone acetate can influence behavioral and neurological functions. Studies have shown that DHEA acetate implants increase aggression in laboratory-based simulated territorial intrusion models . Additionally, brains of DHEA acetate-implanted birds show higher aromatase mRNA expression in the preoptic area (POA) and higher androgen receptor mRNA expression in specific brain regions, including the periventricular nucleus of the medial striatum (pvMSt) and ventromedial nucleus of the hypothalamus (VMH) .
These DHEA acetate-induced increases in aromatase expression in the POA and androgen receptor expression in the pvMSt are consistent with previously reported seasonal increases in these markers associated with naturally elevated DHEA levels .
Physiological Effects
Supplementation with dehydroepiandrosterone acetate at 10.2 mg/kg has been shown to significantly increase body weight, muscle weight, testosterone levels, and glycogen contents in the liver and muscle of mice compared to control groups . These findings suggest that DHEA acetate may have potential applications in addressing conditions related to muscle wasting or metabolic disorders.
Analytical Methods
Liquid Chromatography
Liquid chromatography represents an effective method for the determination of dehydroepiandrosterone acetate in various matrices. A validated liquid chromatographic procedure has demonstrated high reliability with recovery rates ranging from 94.8% to 101.2%, with a mean recovery of 98.8% .
The accuracy of this analytical approach has been assessed by determining the recovery of DHEA from fortified commercial products. The following table presents recovery data from various DHEA preparations:
Product | Declared (mg DHEA/unit) | Added (mg) | Recovered (mg) | Recovery (%) |
---|---|---|---|---|
T-13 | 5 | 5.020 | 5.00 | 99.6 |
T-14 | 25, MC | 25.1 | 24.9 | 99.2 |
T-15 | 12.5, SR/MC | 12.4 | 12.5 | 100.8 |
T-17 | 50 | 49.4 | 48.7 | 98.6 |
T-18 | 25, MC | 24.9 | 24.6 | 98.8 |
C-6 | 50, MC | 49.6 | 47.0 | 94.8 |
C-7 | 25, MC | 25.0 | 25.3 | 101.2 |
This analytical method demonstrates high precision and accuracy, making it suitable for quality control and research applications involving dehydroepiandrosterone acetate .
Pharmaceutical Applications
Menopausal Syndrome
Dehydroepiandrosterone acetate has been used in the treatment of menopausal syndrome . As women age, natural DHEA levels decline, potentially contributing to various symptoms associated with menopause. Supplementation with DHEA acetate may help alleviate these symptoms by serving as a precursor to both androgens and estrogens.
As a Pharmaceutical Intermediate
One of the most significant applications of dehydroepiandrosterone acetate is as a pharmaceutical intermediate. It serves as a raw material in the production of various steroid hormones, including testosterone, methyl testosterone, estradiol, and estriol . This makes it a valuable compound in the pharmaceutical industry, particularly in the production of hormone therapies.
Recent Developments and Future Directions
The applications for dehydroepiandrosterone acetate continue to expand as research progresses. With the development of the pharmaceutical industry, more potential uses for DHEA acetate are being explored . Current research focuses on its potential benefits in addressing age-related decline in hormone levels, cognitive function, immune response, and metabolic health.
Further investigation is warranted to fully elucidate the mechanisms by which dehydroepiandrosterone acetate exerts its biological effects and to develop novel therapeutic applications based on these mechanisms.
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